Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro-
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Overview
Description
Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its potential as a histone deacetylase inhibitor, which makes it a promising candidate in cancer treatment research .
Preparation Methods
The synthesis of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- involves multiple steps. Typically, the process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies .
Comparison with Similar Compounds
Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- can be compared with other similar compounds, such as:
Chlorambucil: Another nitrogen mustard alkylating agent used in cancer treatment.
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A related compound with similar histone deacetylase inhibitory properties.
The uniqueness of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- lies in its specific chemical structure, which allows for targeted inhibition of histone deacetylases and its potential for use in cancer therapy.
Properties
CAS No. |
32868-93-2 |
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Molecular Formula |
C18H19Cl2N5O5 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
5-[[4-[bis(2-chloroethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C18H19Cl2N5O5/c19-5-7-23(8-6-20)13-3-1-12(2-4-13)11-22-15-9-14(18(21)26)16(24(27)28)10-17(15)25(29)30/h1-4,9-10,22H,5-8,11H2,(H2,21,26) |
InChI Key |
WNWCGYOZGHUGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Origin of Product |
United States |
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